1,4-Dibromocyclohexane synthesis and properties
1,4-Dibromocyclohexane synthesis and properties
An In-depth Technical Guide to 1,4-Dibromocyclohexane: Synthesis, Stereochemistry, and Applications
Introduction
1,4-Dibromocyclohexane (C₆H₁₀Br₂) is a disubstituted cycloalkane that serves as a versatile bifunctional building block in organic synthesis.[] Its rigid cyclohexane core, combined with the reactivity of the two bromine atoms, makes it a valuable intermediate for constructing complex molecular architectures, including linkers for pharmacologically active compounds. The molecule exists as two distinct stereoisomers, cis and trans, whose conformational properties significantly influence their reactivity and physical characteristics. This guide provides a detailed exploration of the synthesis, stereochemical nuances, properties, and applications of 1,4-dibromocyclohexane, tailored for professionals in research and drug development.
Stereochemistry and Conformational Analysis
The spatial arrangement of the two bromine atoms on the cyclohexane ring gives rise to cis and trans isomers. Understanding their three-dimensional chair conformations is critical for predicting their stability and reactivity.
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trans-1,4-Dibromocyclohexane : The trans isomer can exist in two primary chair conformations: diequatorial (e,e) and diaxial (a,a). Due to significant 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens on the ring in the diaxial form, this conformation is highly unstable. Consequently, trans-1,4-dibromocyclohexane exists almost exclusively in the more stable diequatorial conformation, which minimizes steric strain.[2]
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cis-1,4-Dibromocyclohexane : The cis isomer has one bromine atom in an axial position and the other in an equatorial position (a,e). Through a process known as ring flipping, it can interconvert to an energetically identical equatorial-axial (e,a) conformation. These two conformers are in a constant state of rapid equilibrium.
It is a common misconception to classify 1,4-dibromocyclohexane as a meso compound. While it contains chiral centers, the stable chair conformations lack the necessary internal plane of symmetry that would render the molecule achiral as a whole.[3]
Synthetic Methodologies
The synthesis of 1,4-dibromocyclohexane can be approached through several routes. The choice of method often depends on the desired stereoisomer and the availability of starting materials.
Nucleophilic Substitution of 1,4-Cyclohexanediol
A robust and common method involves the conversion of 1,4-cyclohexanediol to the corresponding dibromide using a brominating agent. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are effective. The reaction with HBr typically proceeds via an Sₙ1 mechanism, involving a carbocation intermediate, which can lead to a mixture of cis and trans products. The reaction of diols with PBr₃ often results in a mixture of isomers as well.[4]
A general procedure using concentrated HBr involves heating the diol under reflux. The hydroxyl groups are protonated, leave as water molecules to form secondary carbocations at the 1 and 4 positions, which are then attacked by bromide ions.
The Hunsdiecker Reaction
For a synthesis that proceeds via a different mechanistic pathway, the Hunsdiecker reaction offers a viable, albeit less common, alternative. This reaction facilitates the decarboxylative bromination of the silver salt of a carboxylic acid.[5][6][7] To synthesize 1,4-dibromocyclohexane, one would start with cyclohexane-1,4-dicarboxylic acid. The diacid is first converted to its silver salt, which is then treated with elemental bromine in an inert solvent like carbon tetrachloride.[6]
The reaction proceeds through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak O-Br bond generates a carboxyl radical, which subsequently loses CO₂ to form a cyclohexyl radical. This radical then abstracts a bromine atom to yield the final product.[7][8][9]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 1,4-dibromocyclohexane are essential for its characterization and handling. The trans isomer, being more symmetrical and stable, has a significantly higher melting point than the cis isomer.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂ | [][10][11] |
| Molecular Weight | 241.95 g/mol | [][10][12] |
| Melting Point (trans) | 111-113 °C | [][13] |
| Boiling Point | ~225 °C at 760 mmHg | [][12] |
| Density | ~1.79 g/cm³ | [12] |
| logP | ~3.1 - 3.3 | [12][14][15] |
Spectroscopic Analysis
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¹H NMR Spectroscopy : The proton NMR spectrum is used to confirm the structure and stereochemistry. In the stable trans (e,e) isomer, the two protons on the bromine-substituted carbons (C1 and C4) are axial and give rise to a complex multiplet due to coupling with adjacent protons. The remaining eight methylene protons on the ring also appear as multiplets. Due to the rapid ring flip in the cis isomer, its spectrum shows averaged signals.[16][17]
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¹³C NMR Spectroscopy : Due to the symmetry of the trans isomer, its ¹³C NMR spectrum is expected to show only two signals: one for the two equivalent bromine-bearing carbons and one for the four equivalent methylene carbons. The cis isomer would also exhibit a simple spectrum.[10][18]
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Infrared (IR) Spectroscopy : The IR spectrum displays characteristic C-H stretching vibrations for the CH₂ groups around 2850-2950 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, between 500 and 700 cm⁻¹.[10][19][20]
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Mass Spectrometry : The mass spectrum of 1,4-dibromocyclohexane is distinguished by its isotopic pattern for two bromine atoms. It shows a molecular ion cluster with peaks at m/z for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, which is characteristic of a dibrominated compound.[10][19]
Applications in Research and Drug Development
1,4-Dibromocyclohexane is a valuable dielectrophilic linker used in the synthesis of more complex molecules.[12] Its defined stereochemistry and rigid cyclohexane spacer are advantageous in designing molecules with specific three-dimensional orientations.
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Synthesis of Bioactive Molecules : It has been employed as a critical spacer in the synthesis of bis-pyridinium salts, which are precursors to cyanine dyes tested for antitumor activity.[12] The cyclohexane ring provides a rigid scaffold that separates two heterocyclic units, influencing the molecule's overall shape and biological interactions.[12]
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Building Block in Organic Synthesis : It is widely used in organometallic synthesis and as a substrate in various cross-coupling reactions.[] The two bromine atoms can be substituted sequentially or simultaneously, allowing for the controlled construction of complex target molecules.
Experimental Protocol: Synthesis via Bromination of 1,4-Cyclohexanediol
This protocol details a representative procedure for synthesizing 1,4-dibromocyclohexane from 1,4-cyclohexanediol using hydrobromic acid.
Materials:
-
1,4-Cyclohexanediol (mixture of isomers)
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-cyclohexanediol (e.g., 10.0 g) and 48% HBr (e.g., 60 mL).
-
Catalyst Addition : While stirring, slowly and carefully add concentrated H₂SO₄ (e.g., 10 mL) to the mixture through the condenser. The addition is exothermic and should be done in an ice bath.
-
Reflux : Heat the reaction mixture to reflux using a heating mantle and continue heating for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing : Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize excess acid, and finally with brine (50 mL).
-
Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal : Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude 1,4-dibromocyclohexane by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain the pure product, typically as a white crystalline solid (predominantly the trans isomer).
References
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37040, 1,4-Dibromocyclohexane. Retrieved from [Link]
-
Filo. (2025). Draw the structure of 1,4 di-bromo cyclohexane. Retrieved from [Link]
-
Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,4-cis-dibromocyclohexane | CAS#:16661-99-7. Retrieved from [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dibromo- (CAS 35076-92-7). Retrieved from [Link]
-
Brainly. (2024). Why is 1,4-dibromocyclohexane not meso?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1,4-Dibromocyclohexane. Retrieved from [Link]
-
BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dibromo-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dibromocyclohexane - Optional[13C NMR]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
-
Stenutz. (n.d.). cis-1,4-dibromocyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Retrieved from [Link]
-
PubMed. (n.d.). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
-
YouTube. (2020). H-NMR Example of n-Octane and Bromocyclohexane. Retrieved from [Link]
-
PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Retrieved from [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dibromo-. Retrieved from [Link]
Sources
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. Hunsdiecker Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. 1,4-Dibromocyclohexane | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. trans-1,4-dibromocyclohexane [webbook.nist.gov]
- 14. Cyclohexane, 1,4-dibromo- (CAS 35076-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 1,4-Dibromocyclohexane | SIELC Technologies [sielc.com]
- 16. youtube.com [youtube.com]
- 17. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Cyclohexane, 1,4-dibromo- [webbook.nist.gov]
- 20. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
